molecular formula C23H28N2O3 B268917 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B268917
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: JKGODMFXRZJJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of compounds called protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells. In

Wirkmechanismus

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide targets a specific enzyme called Bruton’s tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide disrupts these pathways and induces cancer cell death. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also has activity against other kinases, such as JAK2 and FLT3, which further contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at doses that effectively inhibit cancer cell growth. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to penetrate the blood-brain barrier, which may make it useful in treating brain tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a relatively low molecular weight, which may make it easier to formulate for clinical use. However, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, the synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is complex and may be challenging to scale up for large-scale production.

Zukünftige Richtungen

There are several potential future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in the treatment of specific types of cancer, such as lymphoma and leukemia, where BTK is known to play a significant role. Additionally, further research is needed to explore the safety and efficacy of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in human clinical trials.

Synthesemethoden

The synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to yield the key intermediate, 3-(4-tert-butylbenzoyl)amino-4-aminobenzophenone. This intermediate is further reacted with tetrahydro-2-furanylmethylamine to form 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Eigenschaften

Produktname

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C23H28N2O3

Molekulargewicht

380.5 g/mol

IUPAC-Name

3-[(4-tert-butylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)18-11-9-16(10-12-18)22(27)25-19-7-4-6-17(14-19)21(26)24-15-20-8-5-13-28-20/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3,(H,24,26)(H,25,27)

InChI-Schlüssel

JKGODMFXRZJJCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.